molecular formula C9H21Cl2N3O2 B15307332 N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B15307332
M. Wt: 274.19 g/mol
InChI Key: VZEWBLSJSHWVIM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with 2-chloro-N-(2-methoxyethyl)acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide N-oxide, while reduction may yield N-(2-methoxyethyl)-2-(piperazin-1-yl)ethanamine.

Scientific Research Applications

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-(piperazin-1-yl)acetamide
  • N-(2-ethoxyethyl)-2-(piperazin-1-yl)acetamide
  • N-(2-methoxyethyl)-2-(piperidin-1-yl)acetamide

Uniqueness

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and can provide specific advantages in certain applications.

Properties

Molecular Formula

C9H21Cl2N3O2

Molecular Weight

274.19 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C9H19N3O2.2ClH/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H

InChI Key

VZEWBLSJSHWVIM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1CCNCC1.Cl.Cl

Origin of Product

United States

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